3-benzyl-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone
Overview
Description
3-Benzyl-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone is a complex organic compound featuring a pyridinone core substituted with a benzyl group, a hydroxy group, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridinone Core: The pyridinone core can be synthesized via a cyclization reaction involving appropriate precursors such as β-keto esters and amines under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Hydroxylation: The hydroxy group at the 4-position can be introduced via selective hydroxylation using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the Imidazole Moiety: The imidazole group can be attached through a nucleophilic substitution reaction, where an appropriate imidazole derivative reacts with the pyridinone intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced at various positions using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl chloride, aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of alcohols or amines depending on the site of reduction.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 3-benzyl-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone can be studied for its potential biological activities. Compounds with imidazole and pyridinone moieties are known for their antimicrobial, antifungal, and anticancer properties .
Medicine
In medicinal chemistry, this compound is of interest for its potential therapeutic applications. It can be explored as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in various diseases .
Industry
Industrially, this compound can be used in the development of pharmaceuticals, agrochemicals, and other fine chemicals. Its synthesis and functionalization can lead to the production of valuable intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 3-benzyl-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone involves its interaction with specific molecular targets. The imidazole moiety can coordinate with metal ions, potentially inhibiting metalloenzymes. The hydroxy group can form hydrogen bonds with biological targets, enhancing binding affinity. The benzyl group can increase lipophilicity, improving cell membrane permeability .
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-4-hydroxy-2(1H)-pyridinone: Lacks the imidazole moiety, which may reduce its biological activity.
4-Hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone: Lacks the benzyl group, potentially affecting its lipophilicity and membrane permeability.
3-Benzyl-2(1H)-pyridinone: Lacks both the hydroxy and imidazole groups, significantly altering its chemical and biological properties.
Uniqueness
The unique combination of the benzyl, hydroxy, and imidazole groups in 3-benzyl-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone provides a distinct set of chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-benzyl-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-16-7-9-20(8-6-14-11-18-12-19-14)17(22)15(16)10-13-4-2-1-3-5-13/h1-5,7,9,11-12,21H,6,8,10H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWQQVNTPDKTJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CN(C2=O)CCC3=CN=CN3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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